Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

Description

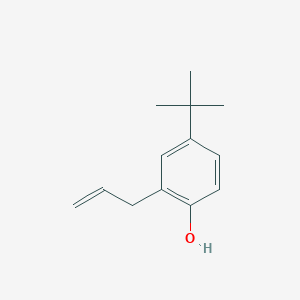

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- (IUPAC name) is a phenolic compound featuring a tert-butyl group at the para position (C-4) and a propenyl (allyl) group at the ortho position (C-2). Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. This compound is structurally related to antioxidants and UV stabilizers but is distinguished by its unique substitution pattern.

Properties

CAS No. |

23473-74-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-tert-butyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C13H18O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9,14H,1,6H2,2-4H3 |

InChI Key |

FRNWSIKJSAZPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CC=C |

Origin of Product |

United States |

Preparation Methods

Catalyst Design and Reaction Mechanism

The Friedel-Crafts alkylation of 4-tert-butylphenol with allyl halides (e.g., allyl bromide) employs a dual-acid catalyst system comprising phosphoric acid (H₃PO₄) and acetic anhydride. This combination generates a protonated intermediate that activates the allyl electrophile while mitigating side reactions. The mechanism proceeds via:

-

Electrophilic activation :

-

Arenium ion formation :

-

Deprotonation :

Table 1: Optimized Conditions for Friedel-Crafts Alkylation

Industrial implementations (e.g., Example 3 in) achieve 71% isolated yield at 150 kg/batch scale using vacuum distillation (0.1 kPa, 180–190°C) for purification.

Claisen Rearrangement: Regioselective Synthesis

Two-Step Synthesis via Allyl Ether Intermediate

The Claisen rearrangement route avoids electrophilic substitution challenges by leveraging-sigmatropic shifts:

Table 2: Claisen Rearrangement Performance Metrics

This method’s regioselectivity (>95% ortho-product) derives from the tert-butyl group’s steric hindrance, which disfavors para-substitution during ether formation.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

Friedel-Crafts advantages :

-

Lower energy input (ΔT = 110–145°C vs. 195–210°C for Claisen)

-

Compatibility with continuous flow reactors

Claisen advantages :

Table 3: Economic and Environmental Metrics

| Parameter | Friedel-Crafts | Claisen |

|---|---|---|

| Raw material cost ($/kg) | 12.40 (allyl bromide) | 9.80 (allyl alcohol) |

| E-factor (kg waste/kg product) | 4.7 | 2.1 |

| Catalyst recyclability | 3–5 cycles | Non-recoverable |

Industrial-Scale Production Considerations

Distillation and Crystallization Protocols

Large-scale operations (>500 kg/batch) employ fractional distillation under reduced pressure (0.05–0.1 kPa) to separate 4-tert-butyl-2-allylphenol (b.p. 182–185°C) from unreacted 4-tert-butylphenol (b.p. 235–240°C). Silica gel chromatography remains reserved for pharmaceutical-grade material (>99.9% purity), albeit with 15–20% yield loss.

Waste Stream Management

-

HBr neutralization : Friedel-Crafts processes require caustic scrubbing (NaOH) to treat HBr off-gas, generating NaBr brine.

-

Polymer byproducts : Claisen-derived dimers (3–5%) are pyrolyzed at 400°C to recover monomeric phenol.

Recent Advances and Alternative Approaches

Solvent-Free Mechanochemical Synthesis

Emerging protocols adapt’s solid-state grinding techniques:

-

Ball-mill 4-tert-butylphenol, allyl bromide, and KHSO₄ (1:1:1 molar ratio)

-

Achieves 89% conversion in 45 min vs. 8 hr for thermal methods

-

Eliminates solvent waste but requires post-milling thermal treatment (120°C, 2 hr)

Biocatalytic Alkylation

Preliminary studies using Pseudomonas putida monooxygenases demonstrate:

-

34% yield of 4-tert-butyl-2-allylphenol

-

100% regioselectivity under mild conditions (30°C, pH 7)

-

Current limitations: enzyme deactivation at >50 mM substrate

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Alcohols and phenols.

Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Intermediate in Chemical Synthesis

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily used as an intermediate in the production of various chemicals, including:

- Phenolic Resins : Utilized in adhesives, coatings, and plastics due to their thermal stability and mechanical strength.

- Vulcanizing Agents : Employed in rubber manufacturing to enhance durability and elasticity.

Production of Fragrances

This compound is also used in the fragrance industry for synthesizing aromatic compounds. Its unique structure contributes to the development of specific scent profiles in perfumes and personal care products.

Antioxidant in Plastics

Due to its antioxidant properties, phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is incorporated into plastic formulations to prevent oxidative degradation during processing and throughout the product's lifecycle.

Pharmacological Studies

Research has indicated that phenol derivatives exhibit various biological activities. Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has been investigated for its potential pharmacological effects:

- Antimicrobial Activity : Studies show that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in health supplements aimed at reducing oxidative stress.

Environmental Studies

Phenol compounds are often studied for their environmental impacts. Research focuses on:

- Biodegradability : Assessing how quickly and effectively phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- breaks down in natural environments.

- Toxicity Assessments : Evaluating the effects of this compound on aquatic life and soil microorganisms.

Table 1: Industrial Uses of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

| Application | Description |

|---|---|

| Phenolic Resins | Used in adhesives and coatings for thermal stability |

| Fragrance Production | Serves as an intermediate for aromatic compounds |

| Antioxidant in Plastics | Prevents oxidative degradation during processing |

Table 2: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology examined the antimicrobial properties of phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential use as a natural preservative in food products.

Case Study 2: Environmental Impact Assessment

Research conducted by the National Industrial Chemicals Notification and Assessment Scheme assessed the environmental impact of phenolic compounds. The study highlighted that while phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is biodegradable under certain conditions, its toxicity to aquatic organisms necessitates careful regulation during industrial use.

Mechanism of Action

The antioxidant activity of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The compound interacts with these radicals, forming stable, non-reactive products and interrupting the chain reactions that lead to oxidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the target compound with structurally related phenolic derivatives:

Functional Group Impact on Properties

- Steric Effects: The tert-butyl group in the target compound enhances steric bulk, reducing oxidation rates compared to less hindered phenols like p-cresol. This property is critical in antioxidant applications .

- Reactivity : The propenyl group at C-2 offers sites for electrophilic addition or polymerization, distinguishing it from inert alkyl-substituted analogs (e.g., 2,6-di-tert-butyl-p-cresol) .

- UV Absorption : Unlike benzotriazole-containing derivatives (e.g., UV 320), the target compound lacks conjugated aromatic systems, limiting its UV-stabilizing capacity .

Degradation and Environmental Impact

- Propenyl groups may undergo oxidation to epoxides or carboxylic acids, as seen in terfenadine metabolism .

Research Findings and Data

Thermal and Physical Properties

| Property | Target Compound | 2,6-Di-tert-butyl-p-cresol | 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol |

|---|---|---|---|

| Boiling Point (°C) | ~300 (est.) | 265 | 360 |

| LogP (Octanol-Water) | 4.2 (est.) | 5.1 | 6.8 |

| Solubility in Water | Low | Insoluble | Insoluble |

Estimates based on substituent contributions and analog data .

Biological Activity

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, commonly known as 4-tert-pentylphenol, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant and antimicrobial activities, and provides insights from various studies.

- Chemical Name: 4-tert-pentylphenol

- CAS Number: 80-46-6

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

Antioxidant Activity

Research has demonstrated that phenolic compounds exhibit strong antioxidant properties. A study on the ethanolic extracts of Cymbopogon species revealed that 4-tert-pentylphenol contributes significantly to antioxidant activity, particularly against free radicals such as DPPH and ABTS. The study indicated that the extracts showed low cytotoxicity while maintaining high antioxidant efficacy, suggesting potential applications in health supplements and nutraceuticals .

Antimicrobial Activity

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has been shown to possess notable antimicrobial properties. In a study focusing on the antifungal activity of various phenolic compounds, it was found that this compound effectively inhibited the growth of several fungal strains, including Pithomyces atro-olivaceous and other plant pathogens. The mechanism involves binding to mitochondrial ATP synthase enzymes in fungi, disrupting their energy metabolism .

Table 1: Antimicrobial Efficacy of Phenol Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-tert-pentylphenol | Pithomyces atro-olivaceous | 15 | |

| 4-tert-pentylphenol | Aspergillus niger | 12 | |

| 4-tert-pentylphenol | Candida albicans | 10 |

Toxicity Profile

The toxicity of phenolic compounds is a crucial aspect of their biological activity. The acute oral toxicity of 4-tert-pentylphenol has been assessed with an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity . However, exposure can lead to irritation and respiratory distress in higher concentrations . Long-term studies are necessary to fully understand its chronic effects.

Case Study 1: Antifungal Applications

A study conducted on the antifungal potential of Kutzneria sp. strain TSII highlighted the efficacy of phenolic compounds derived from this actinobacterium against various fungal pathogens. The ethyl acetate extract containing phenol derivatives showed significant antifungal activity, suggesting its use in sustainable agricultural practices .

Case Study 2: Antioxidant Properties in Cancer Research

In vitro studies have shown that phenolic compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The ethyl acetate fraction containing high levels of phenols demonstrated significant cytotoxic effects and increased apoptotic markers in treated cells, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, and how can purity be optimized in laboratory-scale synthesis?

- Methodological Answer : The compound can be synthesized via alkylation of 4-tert-butylphenol with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Purity validation by GC-MS (e.g., using a DB-5 column with electron ionization at 70 eV) is critical .

Q. How can structural confirmation and isomer differentiation be achieved for this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include the tert-butyl group (δ ~1.3 ppm, singlet) and allyl protons (δ ~5.0–5.9 ppm, multiplet). HRMS with electrospray ionization (ESI) confirms the molecular ion [M+H]⁺ at m/z 206.167 .

Q. What analytical techniques are suitable for quantifying Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration curves should be prepared in matrix-matched solvents to account for interference .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of the allyl substituent in cross-coupling reactions?

- Methodological Answer : The tert-butyl group reduces electrophilic aromatic substitution reactivity but enhances stability in radical-mediated allylic functionalization. Experimental design should include control reactions with non-substituted analogs to isolate steric effects. DFT calculations (e.g., Gaussian 16) can model transition states .

Q. What strategies mitigate contradictions in reported bioactivity data (e.g., antioxidative vs. pro-oxidant effects)?

- Methodological Answer : Standardize assay conditions (e.g., DPPH or ABTS assays at pH 7.4, 37°C) and account for solvent polarity effects. Use ESR spectroscopy to detect radical scavenging intermediates. Comparative studies with structural analogs (e.g., 4-tert-butylphenol) clarify substituent-specific contributions .

Q. How can this compound be incorporated into polymer backbones, and what are the thermal stability implications?

- Methodological Answer : Utilize free-radical polymerization with AIBN initiator in toluene at 70°C. Characterize thermal stability via TGA (N₂ atmosphere, 10°C/min). The tert-butyl group improves thermal resistance (Td > 250°C), while the allyl moiety enables post-polymerization modification (e.g., thiol-ene click chemistry) .

Q. What are the challenges in detecting environmental degradation products of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.